molecular formula C7H11NO2 B2633214 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2166774-19-0

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2633214
CAS No.: 2166774-19-0
M. Wt: 141.17
InChI Key: OMSDZSWHARMRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)bicyclo[111]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure This compound features a bicyclo[111]pentane core with an aminomethyl group and a carboxylic acid group attached The rigid and strained nature of the bicyclo[11

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of suitable precursors to form the bicyclo[1.1.1]pentane core, followed by functional group modifications to introduce the aminomethyl and carboxylic acid groups.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve optimized versions of laboratory-scale synthetic routes. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the aminomethyl group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique structure.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific properties, such as high rigidity and stability.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can influence the binding affinity and specificity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Shares the bicyclic core but has two carboxylic acid groups.

    3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure with a methoxycarbonyl group instead of an aminomethyl group.

Uniqueness: 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both an aminomethyl group and a carboxylic acid group on the strained bicyclic framework. This combination of functional groups and the rigid structure provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSDZSWHARMRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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